molecular formula C24H26N4O4 B2512799 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 2034441-72-8

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2512799
CAS No.: 2034441-72-8
M. Wt: 434.496
InChI Key: DSAMDXDHSRDSNE-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a bis-substituted oxalamide derivative featuring a hydroxyethyl-indole moiety and a 3-(2-oxopiperidin-1-yl)phenyl group. This compound belongs to a class of molecules designed to modulate biological targets through hydrogen bonding and hydrophobic interactions. The indole scaffold is known for its prevalence in pharmaceuticals, while the 2-oxopiperidinyl group introduces a lactam ring that may enhance conformational rigidity and receptor binding .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-10,12-14,21,29H,2-3,7,11,15H2,1H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAMDXDHSRDSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular formula of this compound is C21H26N4O3, with a molecular weight of approximately 434.496 g/mol. The compound integrates an indole moiety alongside an oxalamide functional group, which contributes to its potential biological interactions and activities.

Property Details
Molecular Formula C21H26N4O3
Molecular Weight 434.496 g/mol
CAS Number 2034441-72-8

The biological activity of this compound appears to be mediated through various mechanisms:

  • Receptor Interaction : The indole structure is known for its ability to interact with various receptors, including serotonin receptors. This interaction can modulate neurotransmitter release, influencing mood and anxiety responses.
  • Enzyme Modulation : The oxalamide group may interact with specific enzymes, potentially inhibiting or enhancing their activity. This can lead to alterations in metabolic pathways relevant to disease states.
  • Oxidative Stress Reduction : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by targeting mitochondrial complexes, thereby reducing oxidative stress in neuronal cells .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study focusing on analogs targeting mitochondrial complex I revealed that modifications in the indole and phenyl rings could enhance neuroprotective activity against Alzheimer's disease (AD) models .

Case Study: Alzheimer’s Disease Model

In a cellular model for AD, compounds derived from similar scaffolds showed significant protective effects against amyloid-beta toxicity by modulating oxidative stress pathways . The lead compound demonstrated the ability to penetrate the blood-brain barrier and ameliorate AD pathology in transgenic mouse models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Key Features Biological Activity
Indole Derivative AContains an indole ringPotential anticancer properties
N-[2-hydroxyethyl]-N'-(3-pyridyl)oxalamideIncorporates a pyridine moietyDifferent receptor interactions
N1-(2-hydroxy-2-(1-methylindol-5-yl)ethyl)pivalamideEngages specific enzymesModulates enzyme activity

Comparison with Similar Compounds

Key Observations:

The 2-oxopiperidinyl group in the target compound provides a rigid, polar scaffold that may improve binding specificity compared to CF₃ or methylthio groups . The imidazolidinone in offers additional hydrogen-bonding sites, correlating with its higher melting point (349–250°C) compared to simpler oxalamides.

Solubility and Bioavailability: The hydroxyethyl group in the target compound and likely improves aqueous solubility compared to dimethylamino or methylthio substituents . The lactam ring in the target may reduce lipophilicity relative to CF₃ or aromatic thioethers.

Synthetic Accessibility :

  • The synthesis of oxalamides typically involves coupling of substituted amines with oxalyl chloride derivatives. For example, Rodriguez et al. (2021) describe phthalide-derived intermediates that could inform routes to the target compound .

Pharmacological Potential (Inferred from Analogs)

While direct data for the target compound are unavailable, insights can be drawn from related structures:

  • Trifluoromethyl analog : Likely exhibits strong hydrophobic interactions, useful in targeting lipophilic enzyme pockets.
  • Target Compound : The 2-oxopiperidinyl group may confer selectivity for proteases or kinases requiring rigid, cyclic amide recognition.

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